molecular formula C28H28FeNOP B1180866 (S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent CAS No. 163169-29-7

(S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent

Cat. No.: B1180866
CAS No.: 163169-29-7
M. Wt: 481.3 g/mol
InChI Key: QBVUAVSTWGOOOJ-GHVWMZMZSA-N
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Description

(S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent is a useful research compound. Its molecular formula is C28H28FeNOP and its molecular weight is 481.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis Enhancement in Suzuki Reactions

The synthesis of C3-symmetric ferrocenylphosphine and its utilization in the Suzuki reaction of aryl chlorides have demonstrated significant advancements in catalysis. This novel C3-symmetric ligand, when combined with Pd2dba3, facilitates the Suzuki reaction of aryl chloride substrates at relatively lower temperatures (60°C in dioxane), showcasing its efficiency in catalytic processes (Pickett & Richards, 2001).

Asymmetric Catalysis

A new chiral bisphosphine, exhibiting only planar chirality, has been synthesized and shown to form a trans-chelate metal complex. This ligand has been applied in rhodium-catalyzed asymmetric hydrosilylation of ketones, demonstrating high effectiveness with enantiomeric excesses up to 94%. The use of this ligand highlights its potential in facilitating high stereoselectivity in catalytic reactions (Kuwano et al., 2004).

Transfer Hydrogenation of Ketones

Research involving ruthenium complexes of phosphino-substituted ferrocenyloxazolines has shown significant improvements in the asymmetric hydrogenation and transfer hydrogenation of ketones. This study developed novel routes for synthesizing these complexes, which, when tested, delivered products with enantiomeric excesses of up to 98% in transfer hydrogenations and 99% in hydrogenations, showcasing the ligand's versatility and efficiency in catalytic reactions (Zirakzadeh et al., 2012).

Assembling Ligands in Heterometallic Complexes

Phosphinooxazolines, including the subject compound, have been utilized as assembling ligands in the synthesis of heterometallic complexes. These ligands facilitate the formation of complexes with notable stability and have been applied in catalysis, particularly in the oligomerization of ethylene to produce linear α-olefins. This application underscores the ligand's role in promoting reactivity and selectivity in catalytic systems (Braunstein et al., 2003).

Asymmetric Synthesis and Catalysis

The development of optically active chiral ligands, such as ferrocenyloxazolinylphosphines (FOXAP), and their application to catalytic asymmetric reactions, such as hydrosilylation and transfer hydrogenation of ketones and imines, highlight the compound's significance. FOXAP ligands have demonstrated effectiveness in various transition metal-catalyzed asymmetric reactions, emphasizing their utility in achieving high selectivity and yields in synthetic chemistry (Nishibayashi et al., 2007).

Mechanism of Action

Target of Action

The primary target of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the enantioselective synthesis process . This compound is a chiral phosphine ligand, which plays a crucial role in the synthesis of chiral molecules .

Mode of Action

This compound interacts with its targets by acting as a chiral ligand . It binds to the metal center of the catalyst, thereby inducing chirality and facilitating the production of enantiomerically pure compounds .

Biochemical Pathways

It is known to be used in the synthesis of rhodium, iridium, ruthenium, and osmium metal complexes , which are involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that the compound is a solid, crystalline powder or crystals , which suggests that it may be administered in a solid form and could have specific absorption and distribution characteristics based on its chemical structure and formulation.

Result of Action

The result of the action of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the production of high yield and highly enantioselective results in the synthesis of chiral molecules . This means that the compound effectively facilitates the production of one enantiomer over the other, which is crucial in many areas of chemistry and pharmacology where the chirality of a molecule can significantly affect its properties and interactions.

Action Environment

The compound is sensitive to air and should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature . Therefore, proper storage and handling conditions are essential to maintain the compound’s effectiveness and stability.

Biochemical Analysis

Biochemical Properties

(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it has been employed in the preparation of rhodium, iridium, ruthenium, and osmium complexes. The nature of these interactions often involves the formation of stable complexes that can catalyze specific biochemical reactions.

Cellular Effects

The effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, thereby altering the cellular environment and promoting specific biochemical pathways.

Molecular Mechanism

At the molecular level, (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent exerts its effects through binding interactions with biomolecules. It acts as a chiral ligand, forming complexes with metal ions that can either inhibit or activate enzymes. These interactions can lead to changes in gene expression and the overall biochemical landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent change over time. The compound is known to be air-sensitive and requires storage in a sealed, dry, inert atmosphere at room temperature to maintain its stability . Over time, degradation can occur, which may affect its long-term efficacy in biochemical reactions. Studies have shown that prolonged exposure to air and moisture can lead to a decrease in its catalytic activity .

Dosage Effects in Animal Models

The effects of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent vary with different dosages in animal models. At lower doses, the compound has been observed to promote specific biochemical pathways without causing significant adverse effects. At higher doses, toxic effects can occur, including enzyme inhibition and disruption of cellular processes. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate the synthesis of chiral compounds. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its importance in biochemical research and synthesis.

Transport and Distribution

Within cells and tissues, (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine] involves the reaction of ferrocenyl chloride with diphenylphosphine followed by the addition of i-propyloxazoline. The resulting mixture is then purified to obtain the desired product.", "Starting Materials": [ "Ferrocenyl chloride", "Diphenylphosphine", "i-Propyloxazoline" ], "Reaction": [ "Step 1: Ferrocenyl chloride is reacted with diphenylphosphine in the presence of a base such as triethylamine to form ferrocenyl diphenylphosphine.", "Step 2: i-Propyloxazoline is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The mixture is then purified using column chromatography to obtain the desired product, (S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine]." ] }

CAS No.

163169-29-7

Molecular Formula

C28H28FeNOP

Molecular Weight

481.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-2,4-dien-1-yl]phosphane;iron(2+)

InChI

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1

InChI Key

QBVUAVSTWGOOOJ-GHVWMZMZSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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